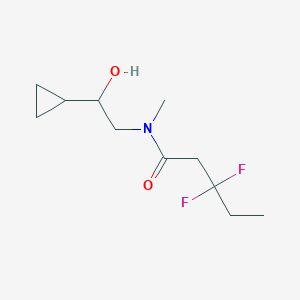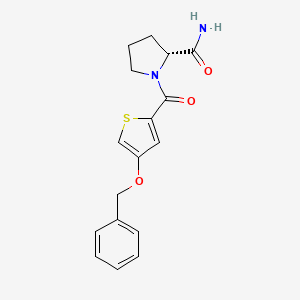![molecular formula C14H19N3O6S B7358881 N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358881.png)
N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide, also known as GSK-3 inhibitor VIII, is a small molecule compound that has been widely used in scientific research. It was first synthesized in 2004 and has since been used in various studies related to neuroscience, cancer, and diabetes.
Mechanism of Action
N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide binds to the ATP-binding site of this compound and inhibits its activity. This leads to the accumulation of β-catenin, which translocates to the nucleus and activates gene transcription. The inhibition of this compound also affects other signaling pathways, such as the insulin signaling pathway, which is important for glucose metabolism.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has several biochemical and physiological effects. It has been shown to promote cell survival and proliferation, induce neuronal differentiation, and enhance insulin sensitivity. It also has anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in various cellular processes. It is also cell-permeable and can be easily administered to cells and animals. However, it has some limitations, such as its potential toxicity and off-target effects. It is important to use appropriate controls and concentrations to avoid these effects.
Future Directions
There are several future directions for the use of N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide in scientific research. One direction is to investigate its potential therapeutic applications in various diseases, such as Alzheimer's disease, cancer, and diabetes. Another direction is to study its effects on other signaling pathways and its interactions with other proteins. Furthermore, the development of more potent and selective this compound inhibitors based on the structure of this compound is an area of active research.
Synthesis Methods
The synthesis of N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide involves a series of chemical reactions. The starting material is 1,3-benzodioxole-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(3-aminopropyl)methylamine to form the amide. The final step involves the addition of methylsulfamoyl chloride to the amide to form the desired compound.
Scientific Research Applications
N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide has been extensively used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (this compound), which is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is also involved in several signaling pathways, such as the Wnt/β-catenin pathway, which is essential for embryonic development and tissue homeostasis.
properties
IUPAC Name |
N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-15-24(20,21)6-2-5-16-13(18)8-17-14(19)10-3-4-11-12(7-10)23-9-22-11/h3-4,7,15H,2,5-6,8-9H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKHJYDMHOULAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCNC(=O)CNC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Tert-butyl-1,3-thiazole-5-carbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B7358802.png)
![2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)-7-oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B7358804.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358809.png)

![5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one](/img/structure/B7358817.png)
![2-[(2-cyclohexylacetyl)amino]-N-(2-methyl-3-oxo-1,4-dihydroisoquinolin-4-yl)propanamide](/img/structure/B7358818.png)

![propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B7358831.png)
![3-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B7358837.png)

![(2S,4R)-4-hydroxy-1-[3-[(4-nitrobenzoyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7358869.png)

![Methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate](/img/structure/B7358877.png)
![[(2S,3S)-1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(trifluoromethyl)piperidin-3-yl]methanamine](/img/structure/B7358888.png)